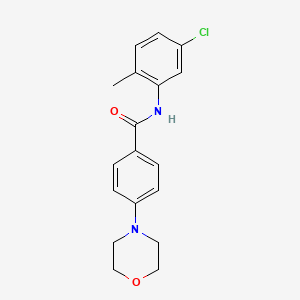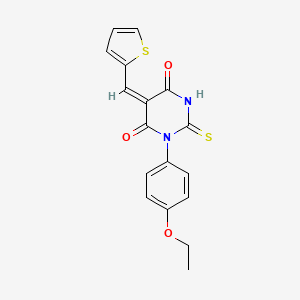
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide
Overview
Description
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide, also known as TAK-659, is a small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and is known to selectively target the Bruton's tyrosine kinase (BTK) enzyme, which is involved in the regulation of B-cell receptor (BCR) signaling.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide selectively inhibits the BTK enzyme, which is a crucial component of the BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in several diseases. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide binds to the ATP-binding site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide have been extensively studied in vitro and in vivo. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide has been shown to inhibit B-cell proliferation, induce apoptosis in B-cell lymphomas, and reduce inflammation in animal models of autoimmune diseases. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide is its low solubility, which can make it challenging to administer in vivo. Another limitation is the lack of clinical data on the efficacy and safety of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide in humans.
Future Directions
Several future directions for the development of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide have been proposed. One potential application is in the treatment of B-cell malignancies, where N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide could be used in combination with other therapies to improve outcomes. Another potential application is in the treatment of autoimmune diseases, where N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide could be used to reduce inflammation and prevent tissue damage. Further preclinical and clinical studies are needed to evaluate the efficacy and safety of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide in these and other diseases. Additionally, the development of more soluble analogs of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide could improve its pharmacokinetic properties and facilitate its clinical use.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies and autoimmune disorders. Preclinical studies have shown that N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide can inhibit BCR signaling and induce apoptosis in B-cell lymphomas. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)benzamide has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-2-5-15(19)12-17(13)20-18(22)14-3-6-16(7-4-14)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJVCCLSBVKWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-(morpholin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-butanesulfonamide](/img/structure/B4794695.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-phenylacetamide](/img/structure/B4794697.png)
![N~1~-(2-chloro-3-pyridinyl)-N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4794705.png)
![3-ethyl-5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794713.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794725.png)
![N-benzyl-N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4794736.png)
![2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4794745.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-piperidinecarboxamide](/img/structure/B4794751.png)
![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methylbenzamide](/img/structure/B4794754.png)

![1-(3-methoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4794763.png)
![4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B4794769.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4794776.png)
![2-chloro-N-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4794782.png)